molecular formula C10H14ClNO B3393308 3-Amino-1-phenylcyclobutan-1-ol hydrochloride CAS No. 2227206-63-3

3-Amino-1-phenylcyclobutan-1-ol hydrochloride

Cat. No.: B3393308
CAS No.: 2227206-63-3
M. Wt: 199.68
InChI Key: VTMIKDYFXZZVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-phenylcyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 . It is a white solid and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: Cl.NC1CC (O) (C2=CC=CC=C2)C1 . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8 °C . More detailed physical and chemical properties are not available in the sources I have access to.

Scientific Research Applications

Enantioselective Synthesis

(2S,3R)-3-(N-Benzyloxycarbonyl)amino-1-chloro-4-phenylthiobutan-2-ol, a compound closely related to 3-Amino-1-phenylcyclobutan-1-ol hydrochloride, is a central intermediate in the synthesis of nelfinavir, a potent HIV protease inhibitor. The enantioselective synthesis of this compound involves a practical approach using sodium erythorbate as a chiral starting material, highlighting its importance in the pharmaceutical industry, particularly in anti-AIDS drug development (Ikunaka et al., 2002).

Modular Synthon for Medicinal Chemistry

The hydrochloride salt of α-aminocyclobutanone, structurally similar to this compound, has been developed as a modular synthon. This allows convenient access to cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases, demonstrating the compound's versatility in medicinal chemistry applications (Habeeb Mohammad et al., 2020).

Membrane Stabilizing Properties

1-(4-Substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, which share a structural motif with this compound, have been studied for their antioxidant and membrane stabilizing properties. These compounds exhibit a pronounced anti-hemolytic effect on erythrocyte oxidative stress models, suggesting potential biological applications, particularly in protecting cell membranes from oxidative damage (Malakyan et al., 2010).

Cancer Imaging

Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid (18F-FACBC) is a synthetic amino acid analog PET radiotracer closely related to this compound. It's used in clinical trials for evaluating prostate and other cancers. The study of its uptake patterns, incidental findings, and variants provides valuable insights into its potential use in noninvasive cancer imaging (Schuster et al., 2014).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

Properties

IUPAC Name

3-amino-1-phenylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMIKDYFXZZVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C2=CC=CC=C2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Reactant of Route 3
Reactant of Route 3
3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Reactant of Route 4
Reactant of Route 4
3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Reactant of Route 5
3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Reactant of Route 6
Reactant of Route 6
3-Amino-1-phenylcyclobutan-1-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.